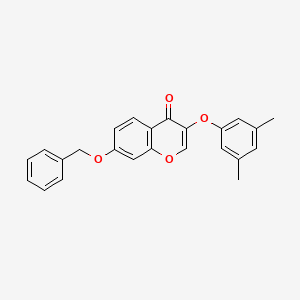![molecular formula C25H31ClN2OS2 B11652222 2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652222.png)
2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound features a complex structure with multiple functional groups. Let’s break it down:
- The core is a dihydroquinoline ring system, which is a bicyclic heterocycle.
- Attached to the dihydroquinoline, we have a chlorophenyl group.
- The compound also contains an oxoethyl moiety and a diethylcarbamodithioate group.
- Overall, it combines aromatic, heterocyclic, and carbonyl functionalities.
Métodos De Preparación
- The synthetic route to this compound involves several steps:
Mannich Reaction: Start with a Mannich reaction, where a piperazine derivative (such as 4-bromophenylpiperazine) reacts with an aldehyde (e.g., formaldehyde) and an amine (e.g., 4-methoxyaniline).
Cyclization: The resulting Mannich base undergoes cyclization to form the dihydroquinoline ring.
Thione Formation: Finally, the thione group is introduced via reaction with carbon disulfide.
- Industrial production methods may vary, but these steps provide a general overview.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation at the sulfur atom to form the corresponding sulfone.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and Lewis acids (e.g., AlCl₃).
Major Products: Sulfone derivatives, substituted dihydroquinolines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigate its potential as an antibacterial, antifungal, or antiviral agent.
Agrochemicals: Explore its use in crop protection.
Biological Studies: Assess its impact on cellular processes.
Industry: Consider applications in materials science or catalysis.
Mecanismo De Acción
- The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: Highlight its distinct features compared to these compounds.
Remember that this compound’s detailed research and characterization are essential for a comprehensive understanding
Propiedades
Fórmula molecular |
C25H31ClN2OS2 |
|---|---|
Peso molecular |
475.1 g/mol |
Nombre IUPAC |
[2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C25H31ClN2OS2/c1-6-27(7-2)23(30)31-16-22(29)28-21-11-9-8-10-20(21)25(5,17-24(28,3)4)18-12-14-19(26)15-13-18/h8-15H,6-7,16-17H2,1-5H3 |
Clave InChI |
RMFSHOXHGODKAK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652139.png)


![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)

![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11652181.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11652189.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652192.png)
![methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11652196.png)
![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![Methyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11652214.png)

